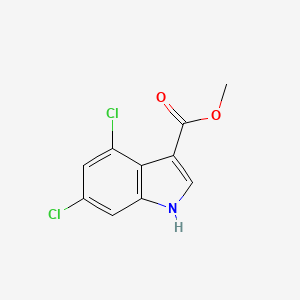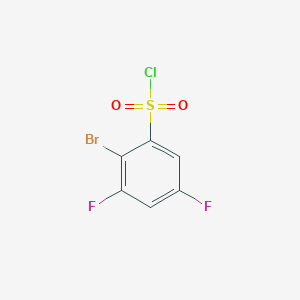
3-Ethenyl-5-fluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-vinylpyridin-2-amine: is a fluorinated pyridine derivative. The presence of both a fluorine atom and a vinyl group on the pyridine ring imparts unique chemical properties to this compound. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the strong electron-withdrawing effect of the fluorine atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-vinylpyridin-2-amine typically involves the introduction of the fluorine atom and the vinyl group onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The vinyl group can be introduced through a Heck reaction or a similar coupling reaction .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) or sulfur tetrafluoride (SF4). The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride, sulfur tetrafluoride
Major Products:
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-3-vinylpyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated pyridines, including 5-Fluoro-3-vinylpyridin-2-amine, are studied for their potential use in pharmaceuticals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of drug candidates .
Industry: In the agricultural industry, fluorinated pyridines are used in the development of new agrochemicals with improved physical, biological, and environmental properties .
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-vinylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridin-3-amine
- 3-Fluoropyridin-2-amine
- 5-Fluoropyridin-2-amine
Comparison: 5-Fluoro-3-vinylpyridin-2-amine is unique due to the presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C7H7FN2 |
|---|---|
Poids moléculaire |
138.14 g/mol |
Nom IUPAC |
3-ethenyl-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H7FN2/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2,(H2,9,10) |
Clé InChI |
APNYUCFJXZVKAI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(N=CC(=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)



![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)
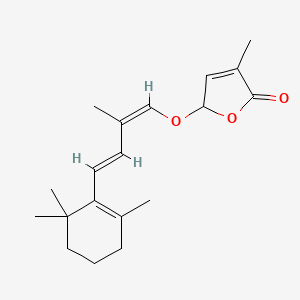
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
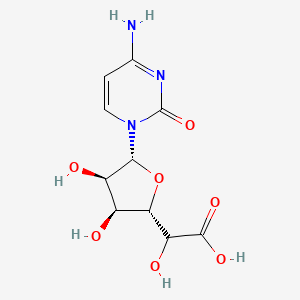
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
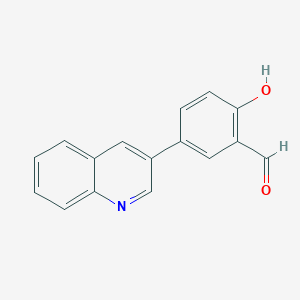
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
